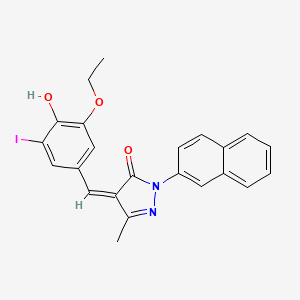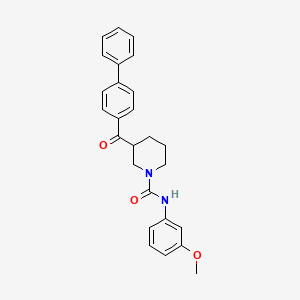
N-(3-bromo-4-methoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromo-4-methoxybenzylidene)-4-(2,4-dimethylbenzyl)-1-piperazinamine, commonly known as BMB-DMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMB-DMA is a piperazine derivative that has been shown to possess a range of biological activities, including antitumor, antiviral, and antibacterial properties. In
作用機序
The exact mechanism of action of BMB-DMA is not fully understood. However, studies have suggested that BMB-DMA may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. BMB-DMA has also been shown to inhibit the replication of the hepatitis B virus by interfering with viral DNA synthesis. The antibacterial activity of BMB-DMA is thought to be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
BMB-DMA has been shown to have low toxicity in vitro and in vivo. Studies have also shown that BMB-DMA does not significantly affect normal cell growth or viability. BMB-DMA has been shown to induce apoptosis in cancer cells and inhibit viral replication, suggesting that it may have potential as a cancer and antiviral therapy.
実験室実験の利点と制限
The synthesis of BMB-DMA is relatively simple and can be performed using readily available reagents. BMB-DMA has also been shown to have good stability under a range of conditions. However, the low solubility of BMB-DMA in water can make it difficult to work with in some experiments. Additionally, the exact mechanism of action of BMB-DMA is not fully understood, which can make it challenging to design experiments to study its biological effects.
将来の方向性
There are several future directions for research on BMB-DMA. One area of interest is the development of BMB-DMA derivatives with improved solubility and bioavailability. Another area of interest is the study of the mechanism of action of BMB-DMA in more detail, which could lead to the development of more targeted therapies. Finally, the potential use of BMB-DMA as a treatment for viral infections and bacterial infections warrants further investigation.
合成法
The synthesis of BMB-DMA involves the reaction of 3-bromo-4-methoxybenzaldehyde with 2,4-dimethylbenzylamine in the presence of sodium borohydride. The resulting Schiff base is then reduced with sodium borohydride to yield BMB-DMA. This method has been optimized to produce high yields of BMB-DMA with good purity.
科学的研究の応用
BMB-DMA has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. BMB-DMA has also been shown to possess antiviral activity against the hepatitis B virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These properties make BMB-DMA a promising candidate for the development of new drugs to treat cancer, viral infections, and bacterial infections.
特性
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O/c1-16-4-6-19(17(2)12-16)15-24-8-10-25(11-9-24)23-14-18-5-7-21(26-3)20(22)13-18/h4-7,12-14H,8-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNJFCFIQBMPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(5-methyl-2-furyl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6104249.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B6104260.png)
![1,1'-[(4,6-dimethoxy-1,3-phenylene)disulfonyl]bis-1,2,3,4-tetrahydroquinoline](/img/structure/B6104273.png)
![3-[(4-methylphenyl)amino]phenyl 3-(4-morpholinylsulfonyl)benzoate](/img/structure/B6104278.png)
![N-[4-(acetylamino)phenyl]-4-(1H-imidazol-1-ylmethyl)benzamide](/img/structure/B6104299.png)
![N-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B6104301.png)
![(3S*)-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B6104307.png)

![2-[2-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6104318.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6104330.png)
![4-{[(1-methyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B6104333.png)


